molecular formula C15H8N2O6 B2722108 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid CAS No. 100914-35-0

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid

Cat. No. B2722108
Key on ui cas rn: 100914-35-0
M. Wt: 312.237
InChI Key: LAXXNQDTKSMKOA-UHFFFAOYSA-N
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Patent
US07148352B2

Procedure details

3-nitrophthalic anhydride (1.0 g, 0.0052 mol) and o-aminobenzoic acid (0.71 g, 0.0052 mol) were refluxed as above for four days. The clear solution was purified as per 120 to yield 0.34 g (21%) 127 as pale orange grains: mp=190–192° C.; Rf 0.74 (A): Rf 0.87 (C): Rf 0.62 (E): IR (cm−1): 2700–3300 (OH), 3093 (C═CH), 2620 (C—H), 1718 (C═O), 1681 (bs, C═O), 1609 (C═C), 1592 (C═O), 1534 (N═O), 1482 (C═C), 1451 (C═C), 1360 (N═O), 1316 (C—O), 1257 (C—O), 771 (C═CH); MS m/z (rel intensity) 311 (50), 285 (100), 241 (55), 122 (45).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Yield
21%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([O:9][C:10](=[O:11])[C:5]=12)=O)([O-:3])=[O:2].[NH2:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19]>>[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([N:15]([C:16]3[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=3[C:18]([OH:20])=[O:19])[C:10](=[O:11])[C:5]=12)=[O:9])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
0.71 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The clear solution was purified as per 120

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)C2=C(C=CC=C2)C(=O)O)=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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